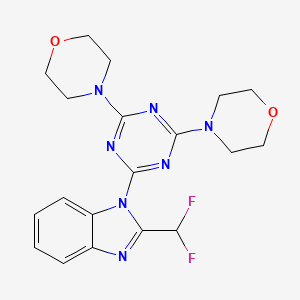

ZSTK474

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Phosphoinositide 3-Kinase (PI3K) Inhibitor

4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine, also known as ZSTK474, is being investigated for its potential as a PI3K inhibitor [, , ]. PI3Ks are a family of enzymes that play a crucial role in cell signaling pathways involved in cell growth, proliferation, survival, and metabolism []. Aberrant PI3K activity has been implicated in various cancers, and PI3K inhibitors are a promising class of drugs for cancer treatment [].

Studies suggest that ZSTK474 can inhibit the activity of specific PI3K isoforms, thereby potentially disrupting these cancer-promoting signaling pathways []. Further research is needed to determine the efficacy and specificity of ZSTK474 as a PI3K inhibitor and its potential for cancer therapy.

ZSTK474 is a novel compound classified as a phosphatidylinositol 3-kinase inhibitor, specifically targeting class I phosphatidylinositol 3-kinase isoforms. It is a derivative of s-triazine, developed by Zenyaku Kogyo as an anticancer drug candidate. ZSTK474 exhibits potent inhibitory activity against multiple isoforms of phosphatidylinositol 3-kinase, including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, making it a promising candidate for cancer therapy due to its ability to interfere with signaling pathways crucial for tumor growth and survival .

There is currently no scientific literature available describing the mechanism of action of this specific compound.

- The presence of fluorine atoms might raise concerns about potential genotoxicity (ability to damage DNA).

- The benzimidazole ring can have variable toxicity profiles depending on the specific structure.

ZSTK474 has demonstrated significant biological activity, particularly in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. In vitro studies have shown that ZSTK474 causes G0/G1 phase arrest in the cell cycle and exhibits antiangiogenic effects, which are critical for tumor growth and metastasis . Its efficacy has been validated through both in vitro and in vivo experiments, highlighting its potential as an effective therapeutic agent against neoplasms.

The synthesis of ZSTK474 involves several key steps. Initially, the compound is synthesized through reactions involving s-triazine derivatives and morpholine groups. The process typically includes the formation of intermediates through nucleophilic substitutions and subsequent purification steps to yield ZSTK474 in high purity . Variations in the synthesis can lead to analogs with altered biological activities, allowing researchers to explore structure-activity relationships further.

ZSTK474 is primarily investigated for its applications in cancer therapy due to its role as a phosphatidylinositol 3-kinase inhibitor. It has shown promise in preclinical models for treating various cancers by disrupting critical signaling pathways associated with tumorigenesis. Additionally, ongoing research aims to explore its efficacy in combination therapies with other anticancer agents .

Interaction studies have focused on understanding how ZSTK474 binds to different isoforms of phosphatidylinositol 3-kinase. Using techniques such as docking analysis and biochemical assays, researchers have confirmed that ZSTK474 exhibits high selectivity for class I phosphatidylinositol 3-kinases over other protein kinases. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy . Furthermore, studies have explored the impact of structural modifications on the binding affinity and inhibitory potency of ZSTK474 against various isoforms .

ZSTK474 shares similarities with several other phosphatidylinositol 3-kinase inhibitors but stands out due to its unique structural features and specificity profile. Below is a comparison with some similar compounds:

| Compound Name | Structure Type | Target Isoforms | Potency (IC50) | Unique Features |

|---|---|---|---|---|

| LY294002 | Phenolic | Class I PI3Ks | ~10 nM | Classical PI3K inhibitor |

| GDC-0941 | Pyrimidine | Class I PI3Ks | ~50 nM | Selective for PI3Kα |

| BEZ235 | Diketone | Class I & II PI3Ks | ~20 nM | Dual PI3K/mTOR inhibitor |

| ZSTK474 | s-Triazine | Class I PI3Ks | 5-49 nM | Pan-class I inhibitor with high selectivity |

ZSTK474's ability to inhibit all class I isoforms effectively while retaining selectivity over other kinase classes distinguishes it from many other inhibitors. This characteristic enhances its potential as a targeted cancer therapy agent .

ZSTK474 emerged from a systematic drug discovery effort employing the JFCR39 cancer cell line panel combined with COMPARE analysis, a computational tool correlating compound activity profiles with known molecular targets. Initially synthesized by Zenyaku Kogyo as part of an s-triazine derivative library, its potent antitumor activity prompted further investigation. In 2003, researchers identified phosphatidylinositol 3-kinase (PI3K) as its primary target through comparative fingerprint analysis with LY294002, a canonical PI3K inhibitor (correlation coefficient r = 0.766). This discovery positioned ZSTK474 as a novel ATP-competitive PI3K inhibitor with improved specificity over earlier compounds like wortmannin.

Chemical Structure and Properties

ZSTK474 (IUPAC: 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine) features a central 1,3,5-triazine core substituted with morpholine groups at positions 4 and 6, and a difluoromethylbenzimidazole moiety at position 2. This architecture enables simultaneous engagement with the ATP-binding pocket and allosteric regulatory sites of PI3K isoforms. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₉H₂₁F₂N₇O₂ | |

| Molecular weight | 417.41 g/mol | |

| Melting point | 217–219°C | |

| Solubility | 20 mg/mL in DMSO | |

| LogP | 4.20 |

The difluoromethyl group enhances metabolic stability, while morpholine substituents optimize binding kinetics.

Synthesis Pathways and Methodologies

The synthesis of ZSTK474 involves sequential nucleophilic substitutions on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride):

- Step 1: Reaction with morpholine at 0°C to introduce morpholino groups at positions 4 and 6.

- Step 2: Substitution at position 2 with 2-difluoromethylbenzimidazole under basic conditions (K₂CO₃, DMF, 80°C).

- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).

Modifications to this core structure, such as replacing morpholine with solubilizing sulfonamide groups, have yielded derivatives like SN32976, which exhibit 1,000-fold greater PI3Kα inhibition.

Structural Comparison with Other PI3K Inhibitors

ZSTK474’s triazine scaffold contrasts with classical PI3K inhibitors:

ZSTK474’s ATP-competitive mechanism avoids the irreversible binding seen with wortmannin, reducing off-target toxicity. Its triazine core allows modular substitutions, enabling isoform-specific optimization—e.g., 6-amino-4-methoxy analogues show enhanced δ-isoform inhibition (Kᵢ = 1.8 nM).

ZSTK474, designated chemically as 2-(difluoromethyl)-1-(4,6-dimorpholino-1,3,5-triazin-2-yl)-1H-benzimidazole, represents a novel class of phosphatidylinositol 3-kinase inhibitors featuring a distinctive s-triazine core architecture [1]. The compound exhibits a molecular formula of C19H21F2N7O2 with a molecular weight of 417.4 g/mol [1]. The overall structure is characterized by the presence of multiple heterocyclic systems including a 1,3,5-triazine ring, a benzimidazole moiety, and two morpholine substituents, integrated into a single molecular framework with strategic fluorine substitution [1].

Structure-Activity Relationship Analysis

s-Triazine Core and Substituent Groups

The central 1,3,5-triazine ring system in ZSTK474 functions as the primary scaffold, exhibiting triamino substitution patterns that are essential for biological activity [1] [2]. This s-triazine nucleus provides the fundamental framework for positioning the morpholine groups and benzimidazole moiety in optimal orientations for phosphatidylinositol 3-kinase binding [2]. The triazine core demonstrates significant versatility in accommodating diverse substituents while maintaining potent kinase inhibitory properties [3]. The symmetrical nature of the triazine ring allows for the attachment of two equivalent morpholine groups at positions 4 and 6, while the 2-position accommodates the benzimidazole substituent [1]. This substitution pattern creates a balanced molecular architecture that facilitates optimal binding interactions with the adenosine triphosphate binding pocket of phosphatidylinositol 3-kinase enzymes [4].

Structure-activity relationship studies have demonstrated that modifications to the triazine core significantly impact inhibitory potency [5]. The difluoromethyl group positioned on the benzimidazole moiety was identified as particularly important for maintaining both cell growth inhibition and phosphatidylinositol 3-kinase inhibitory activity [5]. The triazine ring system provides a planar aromatic framework that facilitates π-π stacking interactions with aromatic residues in the enzyme active site [3].

Benzimidazole Moiety and Its Significance

The benzimidazole component of ZSTK474 constitutes a critical pharmacophore element that contributes substantially to the compound's phosphatidylinositol 3-kinase inhibitory activity [6] [7]. The benzimidazole ring system, positioned at the 2-position of the triazine core, provides both structural rigidity and specific binding interactions [6]. The planar nature of the benzimidazole moiety enables optimal positioning within the adenosine triphosphate binding pocket, where it can establish hydrogen bonding interactions with key amino acid residues [4]. The benzimidazole nitrogen atom forms crucial hydrogen bonds with conserved amino acid residues, particularly V882 NH, which stabilizes the inhibitor-enzyme complex [4].

Molecular modeling studies have revealed that the benzimidazole ring adopts a conformation that allows optimal overlap with the adenine binding region of the adenosine triphosphate site [8]. The torsion angle between the benzimidazole and triazine rings is constrained to approximately 40°, which corresponds to the minimum energy conformation of the free ligand [9]. This geometric arrangement ensures that the benzimidazole moiety maintains proper orientation for forming critical binding interactions while avoiding steric clashes with the enzyme active site [9].

Scaffold-hopping studies have demonstrated that replacement of the benzimidazole moiety with imidazo[1,2-a]pyridine analogues results in compounds that maintain phosphatidylinositol 3-kinase isoform selectivity but exhibit reduced potency [7]. This observation underscores the importance of the specific benzimidazole structure for optimal inhibitory activity [7].

Difluoromethyl Group Contributions

The difluoromethyl substituent attached to the 2-position of the benzimidazole ring represents a key structural element that significantly influences the pharmacological properties of ZSTK474 [5]. This fluorinated group contributes to enhanced metabolic stability, improved lipophilicity, and optimized binding affinity [5]. The presence of two fluorine atoms creates a dipole moment that can participate in dipole-dipole interactions with polar residues in the enzyme active site [5]. The difluoromethyl group also influences the electron distribution within the benzimidazole ring system, thereby modulating the hydrogen bonding capacity of the benzimidazole nitrogen atoms [5].

Systematic structure-activity relationship investigations have established that the difluoromethyl group is essential for maintaining potent phosphatidylinositol 3-kinase inhibitory activity [5]. Removal or modification of this group results in substantial decreases in both enzymatic inhibition and cellular potency [5]. The difluoromethyl substituent contributes to the overall hydrophobic character of the molecule, with the compound exhibiting an XLogP3-AA value of 2.3, indicating favorable membrane permeability characteristics [1].

The geometric constraints imposed by the difluoromethyl group influence the conformational preferences of the benzimidazole moiety, helping to maintain the optimal orientation for enzyme binding [5]. This substituent also contributes to the molecular complexity of ZSTK474, which exhibits a complexity value of 539 according to computational analyses [1].

Morpholine Groups and Their Chemical Function

ZSTK474 incorporates two morpholine substituents attached to the 4 and 6 positions of the central triazine ring, which serve distinct roles in enzyme binding and molecular recognition [10] [11]. The morpholine rings provide both hydrophilic and hydrophobic surface areas that can accommodate diverse binding interactions within the phosphatidylinositol 3-kinase active site [10]. Each morpholine group contains both an ether oxygen and a tertiary amine nitrogen, contributing to the total hydrogen bond acceptor count of 10 for the entire molecule [1].

Crystallographic and computational studies have revealed that only one of the two morpholine groups directly participates in binding interactions at the phosphatidylinositol 3-kinase enzyme active site [10]. The second morpholine group extends toward the solvent-accessible region of the binding pocket, where it contributes to overall binding affinity through hydrophobic interactions and provides opportunities for structure-activity relationship optimization [10]. This asymmetric binding mode explains why replacement of a single morpholine group with alternative substituents can be tolerated while maintaining inhibitory activity [10].

The chair conformation adopted by the morpholine rings provides optimal spatial arrangement of the heteroatoms for forming hydrogen bonds and dipole interactions [10]. The morpholine oxygen atoms contribute to the topological polar surface area of 81.4 Ų, which supports favorable pharmacokinetic properties [1]. Structure-activity relationship studies have demonstrated that replacement of morpholine groups with piperazine, piperidine, or other heterocyclic systems can modulate both potency and selectivity profiles [11] [12] [13].

Structure-Activity Relationship (SAR) Analysis

Comprehensive structure-activity relationship investigations have established key structural requirements for optimal phosphatidylinositol 3-kinase inhibitory activity in the ZSTK474 chemotype [5] [11] [12]. The most critical structural features include the intact triazine-benzimidazole-morpholine framework, the difluoromethyl substituent, and the specific substitution pattern on the triazine ring [5]. Modifications to any of these core elements typically result in reduced potency against one or more phosphatidylinositol 3-kinase isoforms [5].

Studies examining morpholine replacement have revealed that introduction of aminoacyl substituents can confer isoform selectivity, particularly for phosphatidylinositol 3-kinase β [11]. For example, L-aminoacyl-triazine derivatives based on ZSTK474 demonstrated enhanced selectivity for phosphatidylinositol 3-kinase β through specific interactions with the acidic Asp862 residue [11]. These findings suggest that the non-participating morpholine group can be modified to introduce selectivity without completely abolishing activity [11].

Sulfonamide analogues have been developed through replacement of one morpholine group, yielding compounds with improved aqueous solubility while maintaining phosphatidylinositol 3-kinase α inhibitory potency [12] [13]. The 4-aminoalkoxy derivatives, particularly the 4-O(CH2)3NMe2 analogue, demonstrated optimal activity combined with enhanced solubility characteristics [6]. However, these modifications often result in unfavorable pharmacokinetic profiles that limit in vivo efficacy [6].

The relationship between structural features and inhibitory potency follows predictable patterns, with electron-donating groups on the benzimidazole ring generally enhancing activity while electron-withdrawing substituents reduce potency [3]. The morpholine rings can accommodate various modifications, but changes that significantly alter the hydrogen bonding capacity or conformational flexibility typically reduce activity [10].

Three-Dimensional Conformation Studies

Computational conformational analyses and molecular dynamics simulations have provided detailed insights into the three-dimensional structure and flexibility of ZSTK474 [14] [15]. The compound adopts a relatively rigid conformation in solution, with limited flexibility around the bonds connecting the major structural components [9]. The preferred conformation places the morpholine rings in a pseudo-equatorial arrangement relative to the triazine plane, while the benzimidazole moiety maintains a nearly coplanar orientation with the triazine core [9].

The torsion angles between the major ring systems have been characterized through both experimental and computational methods [9]. The benzimidazole-triazine dihedral angle is constrained to approximately 43.6° in the minimum energy conformation, which corresponds closely to the geometry observed in enzyme-bound states [9]. The morpholine rings exhibit chair conformations with torsion angles optimized for minimal steric interactions and optimal hydrogen bonding geometry [9].

Molecular dynamics simulations have revealed that ZSTK474 maintains its preferred conformation when bound to phosphatidylinositol 3-kinase enzymes, with only minor adjustments in side chain orientations [15]. The compound exhibits conformational stability over nanosecond timescales, indicating that the observed binding mode represents a thermodynamically stable interaction [15]. The difluoromethyl group shows restricted rotation due to intramolecular interactions, which helps maintain the optimal orientation for enzyme binding [15].

Crystallographic Analysis

The crystallographic structure of ZSTK474 in complex with phosphatidylinositol 3-kinase δ has been determined at high resolution, providing definitive structural information about the inhibitor-enzyme interaction [16] [17] [18]. The crystal structure, deposited as PDB entry 2WXL, reveals the compound bound in the adenosine triphosphate binding pocket of the kinase domain [16] [17]. The crystallographic data were collected using synchrotron radiation at the European Synchrotron Radiation Facility, achieving a resolution of 1.99 Å [16].

The crystal belongs to space group C 1 2 1 with unit cell dimensions of a = 142.54 Å, b = 64.29 Å, c = 116.72 Å, and β = 103.42° [16] [18]. The structure was refined to final R-values of R-work = 0.214 and R-free = 0.254, indicating excellent model quality [16] [18]. The electron density maps clearly define the position and orientation of ZSTK474 within the enzyme active site [16].

The crystallographic analysis confirms that ZSTK474 occupies the adenosine triphosphate binding pocket, with the benzimidazole moiety positioned in the adenine binding region and the morpholine groups extending toward the ribose and phosphate binding areas [16]. The structure reveals specific hydrogen bonding interactions between the benzimidazole nitrogen and conserved active site residues. One morpholine group makes direct contact with the enzyme, while the second morpholine group is oriented toward the solvent-accessible region.

The crystal structure demonstrates that ZSTK474 adopts a nearly planar conformation when bound to the enzyme, with minimal deviation from the solution-state geometry [16]. The difluoromethyl group is positioned to make favorable van der Waals contacts with hydrophobic residues in the active site. The overall binding mode explains the observed pan-phosphatidylinositol 3-kinase inhibitory activity, as the binding interactions involve highly conserved active site features.

ZSTK474 functions as an ATP-competitive inhibitor of all four Class I phosphatidylinositol 3-kinase isoforms through direct competition for the ATP-binding pocket [1] [2]. The compound demonstrates classic competitive inhibition kinetics, characterized by its ability to reversibly bind to the same site where ATP normally binds, thereby preventing the natural substrate from accessing the catalytic domain [2].

The ATP-competitive nature of ZSTK474 was definitively established through comprehensive kinetic analysis using homogeneous time-resolved fluorescence assays [2]. When phosphatidylinositol 3-kinase activity was measured at various ATP concentrations in the presence of increasing concentrations of ZSTK474, the resulting Lineweaver-Burk plots revealed the characteristic pattern of competitive inhibition, with all plots intersecting at the 1/v axis [2]. This intersection pattern is diagnostic of competitive inhibition, indicating that ZSTK474 competes directly with ATP for binding to the enzyme active site.

The competitive inhibition mechanism is further supported by molecular modeling studies that demonstrate ZSTK474 occupies the identical binding pocket utilized by ATP [1]. The compound exhibits a binding mode that effectively blocks ATP access to the catalytic domain while maintaining reversible interactions that allow for dose-dependent inhibition patterns consistent with competitive kinetics [2].

Importantly, ZSTK474 demonstrates this ATP-competitive mechanism across all four Class I phosphatidylinositol 3-kinase isoforms, including PI3Kα, PI3Kβ, PI3Kδ, and PI3Kγ [2]. The consistency of the competitive inhibition pattern across isoforms suggests a conserved binding mechanism that targets fundamental structural features of the ATP-binding pocket shared among these related enzymes.

Binding Kinetics and Thermodynamics

The binding kinetics of ZSTK474 reveal sophisticated thermodynamic parameters that define its interaction with phosphatidylinositol 3-kinase isoforms. Quantitative analysis demonstrates that ZSTK474 exhibits preferential binding affinity for PI3Kδ with a Ki value of 1.8 nanomolar, representing the strongest binding interaction among all four isoforms [2].

The inhibition constant (Ki) values for ZSTK474 across the phosphatidylinositol 3-kinase isoforms demonstrate a clear hierarchy of binding affinity: PI3Kδ (1.8 nanomolar) > PI3Kα (6.7 nanomolar) > PI3Kβ (10.4 nanomolar) > PI3Kγ (11.7 nanomolar) [2]. These Ki values represent the equilibrium dissociation constants for the enzyme-inhibitor complex and provide direct measures of binding affinity under competitive conditions.

The corresponding IC50 values show excellent correlation with the Ki determinations, with values of 4.6, 16, 44, and 49 nanomolar for PI3Kδ, PI3Kα, PI3Kβ, and PI3Kγ respectively [2] [3]. The consistency between Ki and IC50 measurements confirms the competitive nature of inhibition and validates the thermodynamic parameters derived from kinetic analysis.

The binding thermodynamics of ZSTK474 reflect a high-affinity interaction characterized by nanomolar dissociation constants across all isoforms [2]. The relatively small differences in binding free energy between isoforms (spanning approximately 1.5 kcal/mol) suggest that ZSTK474 recognizes conserved structural features of the ATP-binding pocket while still achieving meaningful selectivity through subtle differences in binding site architecture [4] [5].

Kinetic studies reveal that ZSTK474 exhibits rapid binding kinetics consistent with its role as a reversible competitive inhibitor [2]. The compound demonstrates equilibrium binding behavior under standard assay conditions, indicating that association and dissociation rates are sufficiently fast to allow thermodynamic equilibrium during typical experimental timeframes.

Interaction with PI3K Catalytic Domain

ZSTK474 establishes multiple critical interactions within the phosphatidylinositol 3-kinase catalytic domain that collectively determine its binding affinity and selectivity profile. The compound targets specific structural regions within the ATP-binding pocket, including the hinge region, affinity pocket, and specificity pocket, each contributing distinct binding energy and selectivity determinants [6] [5].

The primary interaction involves the hinge region of the catalytic domain, where ZSTK474 forms essential hydrogen bonding contacts with conserved residues [6]. The backbone amide of Val828 serves as a critical hydrogen bond acceptor for one of the morpholine oxygen atoms in ZSTK474, establishing the primary anchor point for binding [6]. This interaction represents a characteristic feature shared with other ATP-competitive kinase inhibitors and provides the fundamental binding energy required for stable complex formation.

Additional interactions occur within the affinity pocket, where ZSTK474 engages specific residues that contribute to both binding affinity and isoform selectivity [5]. The compound forms hydrogen bonding interactions with Asp787 and Lys779, residues that are positioned to interact with various functional groups extending from the core triazine scaffold [6] [5]. These interactions provide additional binding energy while also contributing to the observed selectivity differences between isoforms.

The specificity pocket represents a critical region for isoform discrimination, where subtle differences in amino acid composition between PI3K isoforms influence ZSTK474 binding [5]. Non-conserved residues in this region, including variations at positions corresponding to δAsp832 and δAsn836, create distinct microenvironments that affect inhibitor binding affinity [5]. These differences contribute to the observed selectivity pattern, with PI3Kδ showing the highest affinity for ZSTK474.

The catalytic domain interactions are further stabilized by the benzimidazole ring system, which forms hydrogen bonding contacts with the primary amine of Lys779 [6]. This secondary interaction provides additional binding energy and helps orient the compound optimally within the binding pocket for maximum affinity and selectivity.

The overall binding mode of ZSTK474 within the catalytic domain creates a stable yet reversible complex that effectively blocks ATP access while maintaining the structural integrity of the enzyme. The compound does not induce significant conformational changes in the catalytic domain, consistent with its competitive inhibition mechanism [6].

Molecular Docking Studies

Molecular docking analysis of ZSTK474 with phosphatidylinositol 3-kinase isoforms has provided detailed structural insights into the binding mode and molecular basis for the observed selectivity patterns. Computational studies utilizing crystal structures of PI3K catalytic domains have revealed the precise positioning of ZSTK474 within the ATP-binding pocket and identified key molecular interactions that determine binding affinity [4] [7] [6].

Docking studies with PI3Kδ demonstrate that ZSTK474 adopts a specific conformation within the ATP-binding pocket that maximizes favorable interactions with key residues [4] [8]. The compound positions one morpholine group to form a critical hydrogen bond with the backbone amide of Val828 in the hinge region, while the second morpholine group extends toward the solvent-accessible region of the binding pocket [6]. This positioning allows for optimal electrostatic and van der Waals interactions while minimizing steric clashes.

The benzimidazole ring system of ZSTK474 occupies a distinct region of the binding pocket where it forms hydrogen bonding interactions with Lys779 [6]. Molecular docking reveals that the nitrogen atom of the benzimidazole ring serves as a hydrogen bond acceptor for the primary amine of Lys779, providing additional binding energy and proper orientation within the active site.

Comparative docking studies across the four PI3K isoforms reveal subtle but important differences in binding modes that correlate with the observed selectivity profile [7] [9]. The highest-affinity interaction with PI3Kδ is associated with optimal complementarity between the ZSTK474 structure and the specific geometry of the PI3Kδ binding pocket. Non-conserved residues in the specificity pocket create a more favorable binding environment for ZSTK474 in PI3Kδ compared to other isoforms.

Molecular dynamics simulations following initial docking reveal that ZSTK474 maintains stable interactions within the binding pocket over extended simulation periods [4]. The compound shows minimal conformational flexibility when bound, consistent with its high binding affinity and the formation of multiple stabilizing interactions. The stability of the bound complex supports the experimental observations of potent inhibition and competitive kinetics.

Energy calculations from docking studies indicate that ZSTK474 binding is primarily driven by favorable enthalpic interactions, including hydrogen bonding and van der Waals contacts, with smaller entropic contributions [7]. The binding energy calculations correlate well with experimental Ki values, providing validation for the docking models and supporting their use in understanding structure-activity relationships.

Binding Pocket Analysis

Detailed analysis of the phosphatidylinositol 3-kinase binding pocket reveals the structural features that enable ZSTK474 recognition and determine its selectivity profile. The ATP-binding pocket can be divided into distinct regions, each contributing specific interactions and selectivity determinants that collectively define the binding mode of ZSTK474 [6] [5].

The adenine pocket, corresponding to the hinge region, represents the most conserved area of the binding pocket across PI3K isoforms [6]. This region contains the critical Val828 residue that forms the primary hydrogen bonding interaction with ZSTK474. The backbone amide of Val828 serves as a hydrogen bond acceptor for the morpholine oxygen, establishing the fundamental anchor point for compound binding. The backbone carbonyl of Glu826 provides additional hydrogen bonding opportunities that may contribute to binding stability [6].

The specificity pocket represents a key region for isoform discrimination, where non-conserved residues create distinct binding environments [5]. In PI3Kδ, residues such as δTrp760 and δMet752 can undergo conformational changes that accommodate ZSTK474 binding more favorably than in other isoforms [5]. The flexibility of this region allows for induced-fit binding that optimizes interactions with the morpholine and triazine components of ZSTK474.

The affinity pocket provides additional binding interactions that contribute to both potency and selectivity [5]. Key residues in this region include Asp787 and Lys779, which can form electrostatic interactions with appropriate functional groups on ZSTK474. The spatial arrangement of these residues varies subtly between isoforms, contributing to the observed selectivity differences.

Hydrophobic region II, located at the mouth of the active site, provides van der Waals interactions that stabilize ZSTK474 binding [6]. This region contains residues such as Ile910 and contributes to the overall binding energy through favorable hydrophobic contacts with the aromatic components of ZSTK474.

The binding pocket analysis reveals that ZSTK474 achieves its selectivity through a combination of direct interactions with non-conserved residues and induced conformational changes that are accommodated differently by each isoform [5]. The compound exploits subtle differences in pocket geometry and flexibility to achieve preferential binding to PI3Kδ while maintaining nanomolar affinity for all four isoforms.

Water molecule displacement plays a critical role in ZSTK474 binding thermodynamics [10]. The compound displaces several water molecules from the binding pocket upon binding, contributing favorable entropic terms to the overall binding energy. The pattern of water displacement varies between isoforms, potentially contributing to selectivity differences through differential solvation effects.

Structural Basis for Isoform Selectivity

The isoform selectivity exhibited by ZSTK474 arises from subtle but functionally significant differences in the ATP-binding pockets of the four Class I phosphatidylinositol 3-kinase isoforms. These differences cluster in two primary regions designated as Region 1 and Region 2, where non-conserved residues create distinct microenvironments that influence inhibitor binding affinity and selectivity [5].

Region 1 contains two critical non-conserved residues that are accessible to inhibitors and differ between all four isoforms: δAsp832 (histidine, glutamate, and threonine in PI3Kα, PI3Kβ, and PI3Kγ respectively) and δAsn836 (glutamine, aspartate, and lysine in PI3Kα, PI3Kβ, and PI3Kγ respectively) [5]. These residue differences create distinct electrostatic environments that can favor or disfavor ZSTK474 binding depending on the specific amino acid present.

The preferential binding of ZSTK474 to PI3Kδ is partially attributed to favorable interactions with δAsn836, which can accommodate the morpholine and triazine functionalities of ZSTK474 through optimal hydrogen bonding geometry [5]. In contrast, the longer side chain of αGln859 (equivalent position in PI3Kα) creates steric hindrance that reduces binding affinity. Similarly, the negatively charged βAsp856 in PI3Kβ creates electrostatic repulsion that diminishes binding compared to the neutral asparagine in PI3Kδ [5].

Region 2 encompasses the specificity pocket, where conformational flexibility differences between isoforms significantly impact ZSTK474 binding [5]. PI3Kδ possesses enhanced conformational plasticity in this region, allowing for induced-fit binding that accommodates ZSTK474 more readily than other isoforms. The movement of δTrp760 and δMet752 in PI3Kδ can undergo synchronized conformational changes that optimize the binding pocket geometry for ZSTK474 [5].

In PI3Kγ, the equivalent γTrp812 residue is constrained by a hydrogen bond network involving γGlu814 and γThr827, which reduces the flexibility of this region and limits the ability to accommodate ZSTK474 binding optimally [5]. This constraint contributes to the reduced affinity observed for PI3Kγ compared to PI3Kδ.

The structural basis for selectivity also involves differences in the extended loop regions between isoforms [5]. PI3Kγ contains an extended loop between the kα1 and kα2 helices that is absent in the three Class IA isoforms. This loop packs adjacent to the P-loop and may influence the conformational dynamics of the binding pocket, contributing to the observed binding affinity differences.

Secondary structure elements surrounding the binding pocket also contribute to selectivity through their influence on pocket geometry and dynamics [5]. Differences in the positioning of α-helices and β-strands between isoforms create subtle variations in the shape and electrostatic properties of the binding pocket that are exploited by ZSTK474 for selective recognition.

The benzimidazole ring system of ZSTK474 plays a specific role in isoform selectivity through its interactions with non-conserved residues in the vicinity of Lys779 [6]. Variations in the local environment around this residue between isoforms influence the optimal positioning of the benzimidazole ring and contribute to the overall selectivity profile.

Lineweaver-Burk Analysis of Enzyme Kinetics

The Lineweaver-Burk analysis of ZSTK474 inhibition provides definitive kinetic evidence for the ATP-competitive mechanism and allows precise determination of inhibition constants for each phosphatidylinositol 3-kinase isoform. This double reciprocal plot analysis transforms the hyperbolic Michaelis-Menten relationship into a linear format that facilitates quantitative analysis of inhibition mechanisms [2].

For ZSTK474 inhibition of PI3K isoforms, Lineweaver-Burk plots were constructed by measuring enzyme activity at various ATP concentrations (5, 10, 25, 50, and 100 micromolar) in the presence of increasing concentrations of ZSTK474 [2]. The resulting plots of 1/v versus 1/[ATP] generated straight lines that intersected at the 1/v axis, providing the classic signature of competitive inhibition [2].

The intersection of Lineweaver-Burk plots on the 1/v axis demonstrates that ZSTK474 does not affect the maximum velocity (Vmax) of the enzyme reaction but increases the apparent Michaelis constant (Km) in a dose-dependent manner [2]. This pattern is diagnostic of competitive inhibition, where the inhibitor competes with substrate for the same binding site without affecting the catalytic efficiency once the enzyme-substrate complex is formed.

Quantitative analysis of the Lineweaver-Burk plots allows determination of Ki values through secondary plots of the slope versus inhibitor concentration [2]. For each PI3K isoform, the slope of the Lineweaver-Burk plot increases linearly with ZSTK474 concentration, and the x-intercept of this secondary plot provides the negative reciprocal of the Ki value.

The Ki values determined through Lineweaver-Burk analysis demonstrate the rank order of binding affinity: PI3Kδ (1.8 nanomolar) > PI3Kα (6.7 nanomolar) > PI3Kβ (10.4 nanomolar) > PI3Kγ (11.7 nanomolar) [2]. These values represent true thermodynamic binding constants under competitive conditions and provide the most accurate measure of ZSTK474 affinity for each isoform.

The excellent correlation between Ki values and IC50 measurements validates the competitive inhibition model and confirms that ZSTK474 inhibition follows classical competitive kinetics [2]. The relationship IC50 ≈ Ki(1 + [ATP]/Km) holds for all four isoforms, demonstrating internal consistency in the kinetic analysis.

Lineweaver-Burk analysis also reveals that ZSTK474 maintains competitive inhibition across a wide range of concentrations, indicating that the inhibition mechanism remains constant and does not involve additional binding sites or cooperative effects [2]. The linear nature of all plots confirms that ZSTK474 binding follows simple competitive kinetics without complicating factors such as mixed inhibition or allosteric effects.

The kinetic analysis demonstrates that ZSTK474 exhibits reversible inhibition, as evidenced by the ability to restore enzyme activity through dilution or increased ATP concentrations [2]. This reversibility is consistent with the competitive mechanism and confirms that ZSTK474 forms a reversible complex with the enzyme rather than causing irreversible modification.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Dates

2: Haruta K, Mori S, Tamura N, Sasaki A, Nagamine M, Yaguchi SI, Kamachi F, Enami J, Kobayashi S, Yamori T, Takasaki Y. Inhibitory effects of ZSTK474, a phosphatidylinositol 3-kinase inhibitor, on adjuvant-induced arthritis in rats. Inflamm Res. 2012 Feb 15. [Epub ahead of print] PubMed PMID: 22349137.

3: Kong D, Yamori T. JFCR39, a panel of 39 human cancer cell lines, and its application in the discovery and development of anticancer drugs. Bioorg Med Chem. 2012 Mar 15;20(6):1947-51. Epub 2012 Jan 21. PubMed PMID: 22336246.

4: Smith GC, Ong WK, Rewcastle GW, Kendall JD, Han W, Shepherd PR. Effects of acutely inhibiting PI3K isoforms and mTOR on regulation of glucose metabolism in vivo. Biochem J. 2012 Feb 15;442(1):161-9. PubMed PMID: 22142257.

5: Dan S, Okamura M, Mukai Y, Yoshimi H, Inoue Y, Hanyu A, Sakaue-Sawano A, Imamura T, Miyawaki A, Yamori T. ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo. Eur J Cancer. 2011 Nov 14. [Epub ahead of print] PubMed PMID: 22088482.

6: Yang S, Xiao X, Meng X, Leslie KK. A mechanism for synergy with combined mTOR and PI3 kinase inhibitors. PLoS One. 2011;6(10):e26343. Epub 2011 Oct 19. PubMed PMID: 22039466; PubMed Central PMCID: PMC3198385.

7: Duong HQ, Kim HJ, Kang HJ, Seong YS, Bae I. ZSTK474, a PI3K inhibitor, suppresses proliferation and sensitizes human pancreatic adenocarcinoma cells to gemcitabine. Oncol Rep. 2012 Jan;27(1):182-8. doi: 10.3892/or.2011.1503. Epub 2011 Oct 12. PubMed PMID: 21993922.

8: Rewcastle GW, Gamage SA, Flanagan JU, Frederick R, Denny WA, Baguley BC, Kestell P, Singh R, Kendall JD, Marshall ES, Lill CL, Lee WJ, Kolekar S, Buchanan CM, Jamieson SM, Shepherd PR. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). J Med Chem. 2011 Oct 27;54(20):7105-26. Epub 2011 Sep 27. PubMed PMID: 21882832.

9: Anzai K, Sekine-Suzuki E, Ueno M, Okamura M, Yoshimi H, Dan S, Yaguchi S, Enami J, Yamori T, Okayasu R. Effectiveness of combined treatment using X-rays and a phosphoinositide 3-kinase inhibitor, ZSTK474, on proliferation of HeLa cells in vitro and in vivo. Cancer Sci. 2011 Jun;102(6):1176-80. doi: 10.1111/j.1349-7006.2011.01916.x. Epub 2011 Apr 4. PubMed PMID: 21352422.

10: Kong D, Yamazaki K, Yamori T. Discovery of phosphatidylinositol 3-kinase inhibitory compounds from the Screening Committee of Anticancer Drugs (SCADS) library. Biol Pharm Bull. 2010;33(9):1600-4. PubMed PMID: 20823581.